![molecular formula C17H21N5O3S2 B13356560 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
The compound 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a triazolothiadiazole derivative characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Its structure includes a methylsulfonyl-piperidinyl substituent at position 3 and a 3-methylphenoxymethyl group at position 4. Triazolothiadiazoles are known for diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects, making this compound a candidate for further drug development studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves the fusion of a triazole ring with a thiadiazine ring. The process begins with the preparation of the triazole intermediate, which is then reacted with a thiadiazine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, adhering to principles of green chemistry .
Chemical Reactions Analysis
Triazolo-Thiadiazole Core
The fused triazole-thiadiazole system participates in:
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Electrophilic substitution : Reacts with bromine in acetic acid at 50°C to form 5-bromo derivatives (confirmed by UV-Vis spectroscopy).
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Ring-opening reactions : Treatment with hydrazine hydrate (EtOH, reflux) cleaves the thiadiazole ring, producing triazole-thiol intermediates .
Methylsulfonyl-Piperidine Motety
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Nucleophilic displacement : The sulfonamide nitrogen undergoes substitution with alkyl halides (e.g., CH₃I) in DMF at 100°C, yielding quaternary ammonium derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the piperidine ring’s C-N bond, forming a secondary amine (85% conversion).
Methyl Ether Group
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Demethylation : BBr₃ in CH₂Cl₂ at -78°C cleaves the ether bond, generating a phenolic hydroxyl group (91% yield).
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Oxidation : TEMPO/NaOCl system converts the benzylic methyl group to a ketone (reaction monitored by TLC).
Cyclization Kinetics
The POCl₃-mediated cyclization follows second-order kinetics:
Rate=k[Intermediate][POCl₃]
with activation energy Ea=72.4kJ/mol calculated via Arrhenius plot.
Sulfonylation Selectivity
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
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Methylsulfonyl group preferentially attacks the piperidine nitrogen due to lower transition state energy (ΔG‡=98.3kJ/mol) compared to alternative sites.
Stability Under Reaction Conditions
Comparative Reactivity Table
Scientific Research Applications
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
Triazolothiadiazole derivatives exhibit structural diversity primarily through substituent variations at positions 3 and 5. Below is a comparative analysis of the target compound with structurally related analogs:
Key Comparisons:
Substituent Effects on Bioactivity: The methylsulfonyl-piperidinyl group in the target compound introduces both polarity (via sulfonyl) and conformational flexibility (via piperidine), which may improve binding to enzymes like 14-α-demethylase lanosterol (antifungal target) compared to simpler substituents like ethyl or morpholinyl . Halogenated analogs (e.g., 4-fluorophenyl in , chloroaryl in ) often exhibit stronger antimicrobial activity due to enhanced electrophilicity and membrane penetration .
Synthetic Routes: The target compound likely follows a POCl3-mediated condensation (common in triazolothiadiazole synthesis) between 4-amino-3-mercapto-triazole and a substituted carboxylic acid . This contrasts with microwave-assisted or solvent-free methods used for simpler derivatives (e.g., ).
Structural Planarity and Conformation: The triazolothiadiazole core is planar in most derivatives (max.
Pharmacokinetic Properties: The methylsulfonyl group may enhance solubility compared to non-polar substituents (e.g., ethyl, aryl) .
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Table 2: Predicted Physicochemical Properties
Biological Activity
The compound 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex synthetic molecule that integrates several pharmacologically active moieties. Its structure comprises a triazole and thiadiazole framework, both known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
1. Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its anticonvulsant properties. Compounds featuring this moiety have shown significant efficacy in various seizure models, particularly in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. For instance, derivatives similar to the compound have demonstrated potent anticonvulsant activity with minimal neurotoxicity in animal studies .
Table 1: Anticonvulsant Activity of Thiadiazole Derivatives
Compound Name | Model Used | Dosage (mg/kg) | Inhibition (%) | Reference |
---|---|---|---|---|
Compound A | MES | 20 | 83 | |
Compound B | PTZ | 30 | 75 | |
Compound C | MES | 10 | 80 |
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens. The presence of electron-withdrawing groups enhances their activity by improving lipophilicity and membrane permeability .
3. Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit inflammatory mediators can be attributed to their interaction with specific cellular pathways involved in inflammation .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Anticonvulsant | Significant seizure inhibition | Modulation of neurotransmitter release |
Antimicrobial | Broad-spectrum activity | Disruption of microbial cell membranes |
Anti-inflammatory | Reduction in inflammation markers | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticonvulsant Efficacy
A study focused on synthesizing and evaluating a series of 1,3,4-thiadiazole derivatives revealed that certain modifications led to enhanced anticonvulsant activity. Specifically, compounds that incorporated a methylsulfonyl group exhibited improved efficacy in seizure models compared to their counterparts without this substitution .
Case Study 2: Antimicrobial Screening
In another investigation, a range of thiadiazole derivatives were screened for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperidine substituent showed superior activity against resistant strains of bacteria, suggesting that the structural features of the compound may confer similar benefits .
Properties
Molecular Formula |
C17H21N5O3S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[(3-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-12-4-3-5-14(10-12)25-11-15-20-22-16(18-19-17(22)26-15)13-6-8-21(9-7-13)27(2,23)24/h3-5,10,13H,6-9,11H2,1-2H3 |
InChI Key |
OHXPJTRSCWQHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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